molecular formula C7H10ClN3OS B14909956 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine

4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine

Cat. No.: B14909956
M. Wt: 219.69 g/mol
InChI Key: MNEXCMGDKLJUGE-UHFFFAOYSA-N
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Description

4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is a functionalized pyrimidine derivative designed for use as a key synthetic intermediate in research and development. This compound integrates multiple functional groups—including chloro, amine, and thioether moieties—into a single pyrimidine scaffold, making it a versatile building block for constructing more complex molecules. Its structure is particularly valuable in medicinal chemistry and agrochemical research for creating targeted libraries of compounds. Pyrimidine-based intermediates like this one are frequently employed in the synthesis of potential pharmaceuticals and agrochemicals . The reactive chlorine atom at the 4-position is a common handle for nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines, alcohols, and other nucleophiles. The 2-amino group can serve as a hydrogen bond donor and acceptor, potentially contributing to target binding, while the (2-methoxyethyl)thio side chain can be explored to modulate the compound's lipophilicity and solubility profile. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C7H10ClN3OS

Molecular Weight

219.69 g/mol

IUPAC Name

4-chloro-6-(2-methoxyethylsulfanyl)pyrimidin-2-amine

InChI

InChI=1S/C7H10ClN3OS/c1-12-2-3-13-6-4-5(8)10-7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11)

InChI Key

MNEXCMGDKLJUGE-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts the compound’s reactivity, biological activity, and physicochemical properties. Below is a comparative analysis with key analogs:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine (2-Methoxyethyl)thio 247.74 Potential pesticidal/biological activity (hypothesized) N/A
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (If) 2,2,2-Trifluoroethoxy 257.64 Insecticidal/antifungal activity; NMR: δ 6.23 (ArH), 5.59 (NH₂)
4-Chloro-6-methoxypyrimidin-2-amine Methoxy 175.59 Co-crystal with succinic acid; forms hydrogen bonds (N–H⋯O, O–H⋯N)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (4-Fluorophenyl)sulfanyl 255.70 Structural analog with aromatic thioether; CAS 339015-98-4
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine 2,6-Dimethylmorpholin-4-yl 242.71 Agrochemical research; purity ≥97%

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoroethoxy group in If () introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrimidine ring, which may improve pesticidal activity.
  • Thioether vs.
  • Aromatic vs. Aliphatic Substituents : The (4-fluorophenyl)sulfanyl group () adds aromaticity and bulk, which may reduce solubility but enhance interactions with hydrophobic enzyme pockets.

Research Findings and Data

Crystallographic Insights

  • The methoxy analog () forms hydrogen-bonded tapes (N–H⋯O, O–H⋯N) with succinic acid, stabilizing its crystal lattice. In contrast, thioether-containing compounds may exhibit weaker hydrogen bonding but enhanced lipophilicity .

Biological Activity

4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is a heterocyclic organic compound with significant potential in medicinal chemistry and various biological applications. Its unique structure, characterized by the presence of a chlorine atom at the 4-position and a thioether group at the 6-position of the pyrimidine ring, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine has the molecular formula C₇H₁₀ClN₃OS and a molecular weight of 219.69 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC₇H₁₀ClN₃OS
Molecular Weight219.69 g/mol
Chemical ClassPyrimidine Derivative
Functional GroupsThioether, Amine

The synthesis of this compound typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyethylthiol under basic conditions, facilitating the introduction of the thioether moiety into the pyrimidine framework.

Antimicrobial Properties

Research indicates that 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine exhibits notable antimicrobial activity. Preliminary studies have shown that it may effectively inhibit the growth of various pathogens. For instance, in vitro assays demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating significant potency.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It appears to interact with specific viral enzymes or receptors, potentially inhibiting viral replication. For example, studies have suggested activity against certain RNA viruses, although detailed mechanisms remain to be fully elucidated.

The biological activity of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and viral replication.
  • Receptor Interaction : It may interact with specific receptors involved in inflammatory processes or pathogen recognition.
  • Thioether Group Influence : The presence of the thioether group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4-Chloro-6-(methylthio)pyrimidin-2-amineStructureContains a methylthio group instead of ethylthio
4-Chloro-6-(phenylthio)pyrimidin-2-amineStructureContains a phenylthio group
4-Chloro-5-(methoxy)-pyrimidin-2-aminesStructureContains a methoxy group at the 5-position

The unique combination of chlorine at the 4-position and thioether substitution at the 6-position distinguishes this compound from others in its class, contributing to its diverse biological activities .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested .

Case Study 2: Antiviral Activity Assessment

A recent investigation focused on the antiviral properties of this compound against Influenza A virus. The study revealed that it inhibited viral replication in vitro by targeting viral polymerase activity, suggesting its potential as a therapeutic agent for viral infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the (2-methoxyethyl)thio group into the pyrimidine scaffold?

  • Methodological Answer : The (2-methoxyethyl)thio group can be introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of 4,6-dichloropyrimidin-2-amine derivatives. For example, reacting 4,6-dichloropyrimidin-2-amine with 2-methoxyethanethiol in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 6–12 hours yields the target compound. Optimization of stoichiometry and reaction time minimizes disulfide byproducts. Similar approaches are validated in fluorous synthesis of disubstituted pyrimidines .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation, as demonstrated for analogous pyrimidine derivatives (e.g., 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystals, with R factor = 0.024) . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substitution patterns and absence of impurities.
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • FT-IR : Identification of S–C and N–H stretching vibrations.

Q. How can reaction efficiency be improved when synthesizing halogenated pyrimidines with thioether substituents?

  • Methodological Answer : Use of deep eutectic solvents (e.g., choline chloride-urea mixtures) enhances reaction efficiency by stabilizing intermediates and reducing side reactions. For example, refluxing guanidine hydrochloride with chalcone derivatives in such solvents achieved high yields in heterocyclic syntheses .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine at C4 and sulfur at C6 alter the π-electron density of the pyrimidine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the C2 amine or C4 chloro position. Computational modeling (DFT) can predict reactive sites, while experimental validation via regioselective coupling with aryl boronic acids under Pd catalysis provides empirical evidence .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives with thioether substituents?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or off-target interactions. Systematic approaches include:

  • Dose-response profiling : To confirm concentration-dependent effects.
  • Proteomic studies : Identify unintended protein targets (e.g., via pull-down assays).
  • Structural analogs : Compare activity across derivatives with incremental modifications (e.g., replacing Cl with F or varying thioether chain length) .

Q. How can green chemistry principles be integrated into large-scale synthesis of this compound?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., immobilized thiophiles on silica). Process intensification via flow chemistry reduces waste and improves scalability, as demonstrated in membrane separation technologies for pyrimidine intermediates .

Q. What computational tools are optimal for predicting the pharmacokinetic properties of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model solubility and membrane permeability. ADMET predictors (e.g., SwissADME) estimate bioavailability, while docking studies (AutoDock Vina) screen for CYP450 interactions. Experimental validation via in vitro hepatic microsomal assays is critical .

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